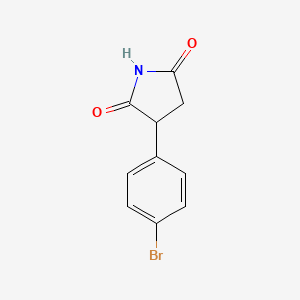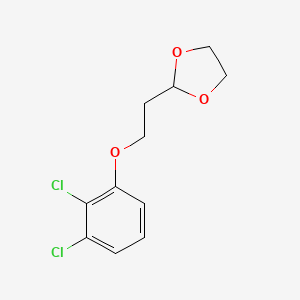![molecular formula C11H13BrO3 B7847358 3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene](/img/structure/B7847358.png)
3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene is an organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound features a bromine atom attached to a benzene ring, which is further connected to a 1,3-dioxolane moiety via an ethoxy linker. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable intermediate in organic synthesis and other scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene typically involves the reaction of 3-bromophenol with 2-bromoethyl-1,3-dioxolane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoethyl group, resulting in the formation of the desired product. Common reagents used in this synthesis include potassium carbonate or sodium hydroxide as the base, and the reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can introduce a carboxyl group .
Aplicaciones Científicas De Investigación
3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene exerts its effects involves its interaction with specific molecular targets. The bromine atom and the dioxolane ring can participate in various binding interactions, such as hydrogen bonding and van der Waals forces, with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar in structure but lacks the benzene ring, making it less versatile in certain applications.
1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene: A positional isomer with different reactivity and properties.
Uniqueness
3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and form stable complexes with biological targets makes it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
2-[2-(3-bromophenoxy)ethyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c12-9-2-1-3-10(8-9)13-5-4-11-14-6-7-15-11/h1-3,8,11H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCYCFIBEXUIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B7847281.png)




![2-[2-(2,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847317.png)

![2-[2-(3,5-Dichloro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847330.png)
![2-[2-(3,4-Dichloro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7847331.png)



![7-Cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B7847384.png)
